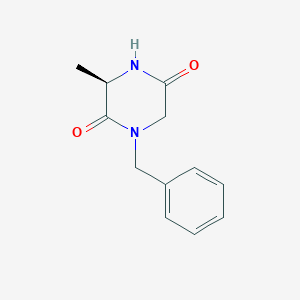
Etd6gnv9YV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an impurity of Pravastatin, a member of the drug class of statins, which is used for lowering cholesterol and preventing cardiovascular disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etd6gnv9YV involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and heptanoic acid derivatives.
Reaction Conditions: The reaction is carried out under specific conditions, including temperature, pressure, and the presence of catalysts or reagents. For example, the reaction may require a temperature range of 50-100°C and the use of a strong acid or base as a catalyst.
Purification: After the reaction is complete, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand. The industrial production methods may also include additional steps for quality control and assurance to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Etd6gnv9YV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction may produce various alcohols or hydrocarbons .
Scientific Research Applications
Etd6gnv9YV has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of similar compounds.
Biology: The compound is used in biological research to investigate its effects on cellular processes and pathways.
Medicine: this compound is studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: The compound is used in the pharmaceutical industry as an impurity standard for quality control and assurance in the production of statins.
Mechanism of Action
The mechanism of action of Etd6gnv9YV involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: this compound binds to enzymes involved in cholesterol biosynthesis, inhibiting their activity and reducing cholesterol levels.
Modulating Pathways: The compound affects various cellular pathways, including those related to lipid metabolism and inflammation.
Cellular Effects: this compound influences cellular processes such as gene expression, protein synthesis, and signal transduction, leading to its therapeutic effects.
Comparison with Similar Compounds
Etd6gnv9YV is similar to other compounds in the statin class, such as:
Pravastatin: The parent compound from which this compound is derived. Pravastatin is widely used for lowering cholesterol and preventing cardiovascular diseases.
Atorvastatin: Another statin with similar cholesterol-lowering effects but different chemical structure and pharmacokinetic properties.
Simvastatin: A statin with a similar mechanism of action but different potency and side effect profile.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which distinguish it from other statins. Its role as an impurity in Pravastatin production makes it an important compound for quality control and research purposes .
Properties
CAS No. |
136590-28-8 |
|---|---|
Molecular Formula |
C18H24O5 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(3R,5R)-3,5-dihydroxy-7-[(1S,2S)-6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl]heptanoic acid |
InChI |
InChI=1S/C18H24O5/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23)/t11-,14+,15+,16-/m0/s1 |
InChI Key |
STGSFABFWFDJSQ-SRMUXQRQSA-N |
SMILES |
CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] |
Isomeric SMILES |
C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)C=CC(=C2)O |
Canonical SMILES |
CC1C=CC2=C(C1CCC(CC(CC(=O)O)O)O)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)



